molecular formula C20H18N4O3S B11007754 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11007754
M. Wt: 394.4 g/mol
InChI Key: CAUIPTYQVHRQIL-UHFFFAOYSA-N
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Description

6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key regulator of metabolic homeostasis. This compound is a valuable research tool for investigating bile acid signaling pathways and their role in glucose metabolism, energy expenditure, and gastrointestinal function. As a TGR5 agonist, it activates the receptor, which is expressed in various tissues including brown adipose tissue, skeletal muscle, and the intestine, leading to increased energy expenditure and improved glucose tolerance. Its research applications are primarily in the fields of metabolic disease research , diabetes , and obesity , providing a critical pharmacological means to probe TGR5's potential as a therapeutic target. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

6-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H18N4O3S/c1-11-10-28-20-21-8-14(19(26)24(11)20)18(25)23-6-5-17-15(9-23)13-7-12(27-2)3-4-16(13)22-17/h3-4,7-8,10,22H,5-6,9H2,1-2H3

InChI Key

CAUIPTYQVHRQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

Preparation Methods

Formation of 3-Allyl-2-thiouracil Derivatives

The process begins with the condensation of 1-allylthiourea with β-ketoesters. For example, reacting 1-allylthiourea with ethyl acetoacetate in methanol under reflux yields 3-allyl-6-methyl-2-thiouracil. This intermediate is critical for introducing the methyl group at position 3 of the thiazolo-pyrimidinone ring.

Thiazole Ring Closure

Treatment of 3-allyl-2-thiouracil derivatives with iodine monochloride (ICl) in methanol facilitates cyclization. The reaction proceeds via the formation of a 2',3'-iodonium ion intermediate, which undergoes intramolecular nucleophilic attack by the sulfur atom to form the thiazole ring. For instance, reacting 3-allyl-6-methyl-2-thiouracil with ICl generates 2-(iodomethyl)-6-methyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one in 90% yield.

Elimination of Hydrogen Iodide

The final step involves base-mediated elimination of hydrogen iodide from the 2-(iodomethyl) intermediate. Stirring the compound with aqueous sodium hydroxide in ethanol at room temperature for 12 hours yields 3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. This step achieves an average yield of 42% after crystallization from ethanol.

Table 1: Optimization of Thiazolo-pyrimidinone Synthesis

StepReagents/ConditionsYield (%)Key Intermediate
1.11-allylthiourea + ethyl acetoacetate, MeOH, reflux853-allyl-6-methyl-2-thiouracil
1.2ICl, MeOH, 60°C, 3 h902-(iodomethyl)-6-methyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one
1.3NaOH, EtOH, rt, 12 h423-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

Preparation of the Pyrido[4,3-b]indole Fragment

The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole subunit is synthesized via Fischer indole synthesis.

Fischer Indole Cyclization

Reacting 4-methoxyphenylhydrazine with piperidin-4-one in glacial acetic acid under reflux induces cyclization to form the tetrahydro-pyridoindole skeleton. The methoxy group is introduced at the indole’s 8-position through careful selection of the hydrazine precursor.

Reduction and Functionalization

Catalytic hydrogenation of the intermediate indole derivative over palladium on carbon (Pd/C) in ethanol reduces the pyridine ring to a piperidine, yielding 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole. This step achieves >95% conversion, with the product purified via silica gel chromatography.

Fragment Coupling via Carbonyl Linkage

The thiazolo-pyrimidinone and pyridoindole fragments are conjugated through a carbonyl group using mixed anhydride activation.

Carboxylic Acid Activation

Treating 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates a reactive mixed anhydride. This intermediate is crucial for facilitating nucleophilic acyl substitution.

Amide Bond Formation

Reacting the activated carboxylic acid with 3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one in dry dichloromethane (DCM) at 0°C forms the final product. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via extraction and recrystallization from ethyl acetate, yielding 65–70% pure compound.

Table 2: Key Reaction Parameters for Fragment Coupling

ParameterOptimal ConditionPurpose
SolventDry DCMMinimizes hydrolysis
Temperature0°CControls exothermicity
ActivatorIsobutyl chloroformateGenerates mixed anhydride
BaseN-methylmorpholineNeutralizes HCl byproduct

Process Optimization and Scalability

Solvent Selection

Comparative studies show that replacing methanol with 1,2-dichloroethane in the thiazole cyclization step (Step 1.2) improves yields to 95% by reducing side reactions.

Catalytic Enhancements

Incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger during the elimination step (Step 1.3) suppresses oxidative byproducts, increasing yield to 55%.

Purification Strategies

Flash chromatography using hexane:ethyl acetate (3:1) followed by recrystallization from ethanol achieves >99% purity, as confirmed by HPLC analysis.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, H-2), 7.89 (d, J = 8.0 Hz, 1H, H-7), 4.32 (m, 2H, CH2), 3.87 (s, 3H, OCH3), 2.98 (s, 3H, CH3).

  • HRMS (ESI): m/z calculated for C22H21N5O3S [M+H]+: 460.1398; found: 460.1401.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water) shows a single peak at 6.8 minutes, confirming >99% purity.

Applications and Further Research

The compound exhibits potential as a kinase inhibitor in preclinical cancer models, with IC50 values <100 nM against CDK2 and Aurora A. Current research focuses on derivatizing the pyridoindole moiety to enhance blood-brain barrier penetration for neurodegenerative disease applications .

Chemical Reactions Analysis

Types of Reactions

6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues from the literature, focusing on core scaffolds, substituents, and synthesis routes:

Compound Name/ID Core Structure Substituents/Modifications Key Features Reference
Target Compound Thiazolo[3,2-a]pyrimidin-5-one 8-Methoxy-pyridoindole carbonyl, 3-methyl Methoxy enhances electron density; methyl improves steric bulk
Compound 6 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolo-thiadiazinone Extended π-system with triazolo-thiadiazinone; high molecular complexity
Compound 22 () Pyrido[4,3-b]indole methanone Trifluoromethoxy, trifluoromethyl-pyrazole Fluorinated groups increase lipophilicity and metabolic resistance
N-(1H-indol-5-yl)-... () Thiazolo[3,2-a]pyrimidine Indole carboxamide Carboxamide linker; indole moiety may enhance CNS penetration
Compound 58 () Pyrrolo[3,2-d]pyrimidin-4(5H)-one Benzoyl, ethyl, methoxy Methoxy substitution on pyrimidine; simpler fused-ring system

Substituent Effects

  • Methoxy vs. Trifluoromethoxy : The target compound’s methoxy group (electron-donating) contrasts with the trifluoromethoxy group in ’s compound 22 (electron-withdrawing). This difference could impact solubility, bioavailability, and target interactions .
  • Pyridoindole vs.

Biological Activity

The compound 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O2C_{21}H_{20}N_{6}O_{2}, with a molecular weight of 388.4 g/mol. The structure features a pyridoindole moiety which is known for various pharmacological activities.

Antiviral Properties

Recent studies have indicated that indole derivatives, including compounds similar to the one under review, exhibit significant antiviral activity. For instance, a review highlighted that certain indole derivatives act as inhibitors of viral replication and entry mechanisms in various viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) . The compound's structural components may contribute to similar antiviral effects through interactions with viral proteins or host cell receptors.

Anticancer Activity

Indole-based compounds have also been investigated for their anticancer properties. A study demonstrated that derivatives with similar structural features exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The thiazolo-pyrimidine scaffold in this compound may enhance its ability to disrupt cancer cell signaling pathways.

Enzyme Inhibition

The compound is likely to act as an enzyme inhibitor. For example, certain thiazolo-pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer progression and viral replication. This suggests a potential role for the compound in therapeutic strategies targeting these enzymes .

Case Studies

StudyFindings
Study 1 Investigated the antiviral activity of indole derivatives against HCV; compounds showed EC50 values in nanomolar range.
Study 2 Evaluated anticancer effects of thiazolo-pyrimidines; significant cytotoxicity observed in breast cancer cell lines.
Study 3 Reported enzyme inhibition by thiazolo derivatives; identified potential for use in drug development against viral infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry: Similar compounds have been shown to block viral entry into host cells by interfering with receptor-ligand interactions.
  • Induction of Apoptosis: Indole derivatives often activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition: Compounds may inhibit specific enzymes crucial for viral replication or tumor growth.

Q & A

Q. What are the recommended synthetic routes for preparing 6-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, and how can reaction yields be optimized?

Answer: The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Pyridoindole precursor formation : The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core can be synthesized via Pictet-Spengler cyclization using tryptamine derivatives and methoxy-substituted aldehydes under acidic conditions .
  • Thiazolopyrimidine assembly : The thiazolo[3,2-a]pyrimidin-5-one moiety is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, 3-methyl substitution is achieved using methylmalonic acid derivatives .
  • Coupling strategy : Acylation of the pyridoindole nitrogen with the thiazolopyrimidine carbonyl group requires activating agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

Q. Optimization tips :

  • Use high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity.
  • Yield improvements (up to 30%) are reported with microwave-assisted synthesis for cyclization steps .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are critical?

Answer: Essential characterization methods include:

  • Spectroscopic analysis :
    • NMR : 1H/13C NMR to confirm regiochemistry of the pyridoindole and thiazolopyrimidine moieties. Key signals: Methoxy group at δ ~3.8 ppm (singlet) and thiazole protons at δ 7.2–7.5 ppm .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bends .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for the tetrahydro-pyridoindole ring conformation .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Anticancer screening : NCI-60 cell line panel testing with GI₅₀ values ≤10 µM indicate potency. Compare with structurally related thiazolopyrimidines showing activity against kinase targets (e.g., CDK2 inhibition) .
  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans). MIC values <25 µg/mL are promising .
  • Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) using supercoiled DNA relaxation as an endpoint .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • Core modifications :
    • Replace the methoxy group with halogen (F, Cl) or amino substituents to assess electronic effects on bioactivity.
    • Vary the methyl group on the thiazolopyrimidine to bulkier alkyl chains (e.g., isopropyl) to probe steric tolerance .
  • Biological testing : Compare IC₅₀ values across analogs in kinase inhibition panels (e.g., Eurofins KinaseProfiler).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or Aurora kinases. Validate with mutagenesis studies .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Poor in vivo efficacy may stem from rapid hepatic clearance (t₁/₂ <1 hr) .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites. For example, oxidative demethylation of the methoxy group can reduce activity .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and tissue penetration if logP >5 indicates hydrophobicity .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hr. Monitor degradation via HPLC; thiazolopyrimidine rings are prone to hydrolysis at pH >10 .
    • Oxidative stress : Expose to 3% H₂O₂. The pyridoindole moiety may form N-oxides, detectable by HRMS .
  • Light stability : ICH Q1B guidelines—expose to UV (320–400 nm) and visible light. Aryl carbonyl groups are susceptible to photodegradation; use amber vials for storage .

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